molecular formula C19H21N5O2 B2936075 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide CAS No. 1003964-77-9

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide

Cat. No.: B2936075
CAS No.: 1003964-77-9
M. Wt: 351.41
InChI Key: NAKFCJWHUXSTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a chemical compound with the molecular formula C19H21N5O2 and a molecular weight of 351.4 g/mol . This compound belongs to a series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives identified as novel, noncovalent inhibitors of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) . DprE1 is a well-validated and promising target for the development of new tuberculosis therapeutics, and inhibitors of this enzyme disrupt the biosynthesis of arabinan, an essential component of the mycobacterial cell wall. Representative compounds from this chemical series demonstrate significant antimycobacterial activity , with some capable of effectively suppressing the proliferation of M. tuberculosis at low micromolar concentrations (MIC values of 0.78-1.56 μM), a potency comparable to the first-line drug isoniazid and superior to the clinical phase II candidate TBA-7371 . Furthermore, these compounds exhibit high affinity for the DprE1 target, good safety profiles regarding cytotoxicity to human cells, and show synergistic effects with established anti-tuberculosis drugs like rifampicin and ethambutol, indicating broad potential for combination therapy in research settings . This compound is offered exclusively for non-human research applications and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-15-11-18(26)22-19(20-15)24-16(9-13(3)23-24)21-17(25)10-14-7-5-6-12(2)8-14/h5-9,11H,4,10H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFCJWHUXSTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the context of chronic pain management and other pharmacological effects. This article reviews the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20H23N5O2
Molecular Weight365.43 g/mol
LogP2.9354
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area71.489 Ų

Research indicates that compounds containing pyrimidinone and pyrazole moieties can selectively inhibit certain enzymatic activities. Specifically, this compound has been studied for its ability to inhibit adenylyl cyclase type 1, which plays a crucial role in the signaling pathways associated with pain perception. The inhibition of this enzyme may lead to reduced pain signaling and thus provide an analgesic effect .

Analgesic Properties

A study focused on optimizing a series of pyrimidinones for selective inhibition of adenylyl cyclase type 1 demonstrated that derivatives similar to this compound exhibited significant analgesic properties in preclinical models. The results suggest that these compounds could serve as potential candidates for treating chronic pain conditions .

Case Studies

Case Study 1: Pain Management

In a controlled study involving animal models of neuropathic pain, administration of compounds similar to this compound resulted in a statistically significant reduction in pain scores compared to control groups. The study highlighted the compound's potential as a non-opioid analgesic alternative .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial effects of various derivatives of pyrimidinones. Compounds with similar structures showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that further exploration into the antimicrobial properties of this compound could be warranted .

Comparison with Similar Compounds

Structural Analogues with Benzamide Substituents

Compounds 25, 26, 27, 17, 18, and 19 () share the pyrimidinone-pyrazole core but differ in their acyl substituents:

Compound ID Substituent Molecular Weight Yield Purity (HPLC) Key Structural Feature Reference
Target Compound (36) 2-(m-tolyl)acetamide Not reported ~5–49%* Not reported Acetamide linkage, meta-methyl
Compound 25 4-tert-butylbenzamide 368.4 25% Not reported Bulky tert-butyl group (para)
Compound 26 [1,1'-biphenyl]-3-carboxamide 400.0 23% 98.4% Biphenyl system (meta)
Compound 27 [1,1'-biphenyl]-4-carboxamide 400.0 49% 98.4% Biphenyl system (para)
Compound 17 4-methylbenzamide 353.4 43% Not reported Methyl group (para)
Compound 18 3-(trifluoromethyl)benzamide 407.4 23% Not reported Electron-withdrawing CF3 (meta)
Compound 30 3-(methylthio)benzamide Not reported 31% Not reported Thioether substituent (meta)

Notes:

  • Substituent position (meta vs. para) significantly impacts yield and steric interactions. For example, Compound 27 (para-biphenyl) achieved a 49% yield, while Compound 26 (meta-biphenyl) yielded only 23% .
  • Electron-withdrawing groups (e.g., CF3 in Compound 18 ) or bulky substituents (e.g., tert-butyl in Compound 25 ) reduce yields, likely due to steric hindrance during coupling .

Analogues with Alternative Acyl Groups

  • Compound 31 (): Features a 3-ethoxybenzamide group, yielding only 5%—the lowest among analogues. The ethoxy group’s electron-donating nature may destabilize intermediates during synthesis .
  • Compound 32 (): Incorporates a 4-(methoxymethoxy)benzamide group, though yield data are unreported. The methoxymethoxy group could enhance solubility but introduce steric complexity .
  • Compound 19 (): Contains a 2-ethylbenzamide substituent.

Non-Benzamide Analogues

  • Compounds 5f–5i (): Replace the pyrimidinone core with isoxazole or imidazole moieties. For example, 5f (isoxazole) has a molecular weight of 388 and a melting point of 172–174°C. These derivatives highlight the importance of the pyrimidinone ring in maintaining target activity .
  • Compound 5j (): Features a coumarin-acetamide hybrid with a high melting point (260–263°C), suggesting enhanced thermal stability due to aromatic stacking .

Q & A

Q. What established synthetic routes are available for this compound, and how can purity be validated?

The synthesis typically involves multi-step protocols, such as cyclocondensation of ethyl 3-oxo-3-(m-tolyl)propanoate with 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide derivatives, followed by amidation. Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^{13}C NMR to confirm absence of unreacted starting materials or byproducts. Mass spectrometry (ESI-MS) further verifies molecular ion peaks .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., pyrimidinone carbonyl at ~165 ppm) and regiochemistry of the pyrazole ring.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for confirming tautomeric forms (e.g., keto-enol equilibria in the pyrimidinone ring).
  • IR Spectroscopy : Confirms amide C=O stretches (~1680 cm1^{-1}) and pyrazole N-H vibrations. Cross-referencing with computational data (DFT-optimized geometries) enhances reliability .

Q. What common impurities arise during synthesis, and how are they mitigated?

Impurities include uncyclized intermediates (e.g., open-chain acetamide derivatives) and regioisomeric pyrazole byproducts. Recrystallization from ethanol/water mixtures or preparative TLC (silica, chloroform/methanol) effectively isolates the target compound. Dynamic light scattering (DLS) monitors particle size distribution during crystallization to optimize yield .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions in flow chemistry setups?

A three-factor (temperature, residence time, catalyst loading) Box-Behnken design identifies optimal parameters for continuous-flow synthesis. For example, maximizing yield while minimizing side reactions (e.g., over-oxidation) requires residence times of 8–12 minutes at 80–90°C. Response surface modeling predicts interactions between variables, reducing trial iterations .

Q. What strategies resolve discrepancies between computational and experimental conformational data?

Discrepancies in hydrogen bonding or torsional angles (e.g., pyrazole-methyl orientation) are addressed by:

  • Molecular Dynamics (MD) Simulations : Solvent effects (e.g., DMSO vs. crystalline state) are modeled using AMBER or CHARMM force fields.
  • Multi-Temperature XRD : Data collected at 100–300 K reveals thermal motion artifacts.
  • Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R22_2^2(8) patterns in pyrimidinone dimers) to validate packing models .

Q. How can hydrogen-bonding networks in the crystal structure inform solubility predictions?

Graph set analysis (e.g., Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., N–H···O interactions between pyrimidinone and acetamide groups). These networks correlate with low aqueous solubility, prompting co-crystallization studies with cyclodextrins or ionic liquids to enhance bioavailability .

Q. What methodologies enable regioselective functionalization of the pyrazole ring for derivative synthesis?

  • Electrophilic Aromatic Substitution : Nitration at the pyrazole C4 position (HNO3_3/H2_2SO4_4) followed by Pd/C-catalyzed hydrogenation yields amine derivatives.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)2_2, SPhos ligand) introduce substituents at the pyrazole C3 position. Reaction progress is monitored via in-situ FTIR to detect intermediate formation .

Data Contradiction Analysis

Q. How should conflicting XRD and DFT data on tautomeric states be reconciled?

  • Variable-Temperature XRD : Captures tautomeric equilibria (e.g., keto-enol ratios) influenced by crystal packing.
  • Solid-State NMR : 15^{15}N CP/MAS NMR distinguishes protonation states in the pyrimidinone ring.
  • Periodic DFT Calculations : Models the crystal environment (e.g., PBE-D3 functional) to compare energy landscapes of tautomers .

Q. What experimental controls validate the absence of polymorphic impurities in batch syntheses?

  • Powder XRD : Compares experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Identifies polymorphic transitions (endothermic peaks) or solvent inclusion (weight loss below 150°C).
  • Raman Spectroscopy : Detects subtle lattice vibrations indicative of alternate packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.